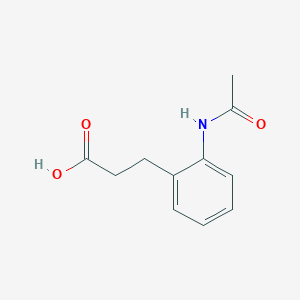
3-(2-Acetamidophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Acetamidophenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound features a benzene ring conjugated to a propanoic acid moiety, with an acetylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetamidophenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the acetylation of 2-aminophenylpropanoic acid. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Another method involves the reduction of 3-[2-(Nitro)phenyl]propanoic acid followed by acetylation. The reduction step can be performed using hydrogen gas in the presence of a palladium catalyst, and the subsequent acetylation is carried out using acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Acetamidophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the acetylamino group can yield the corresponding amine.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-Acetamidophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Acetamidophenyl)propanoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of their functions. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylpropanoic acid
- 2-Amino-3-(2-chlorophenyl)propanoic acid
- 2-(Acetylamino)-3-(phenylthio)propanoic acid
Uniqueness
3-(2-Acetamidophenyl)propanoic acid is unique due to the presence of the acetylamino group, which imparts specific chemical and biological properties This functional group enhances the compound’s ability to interact with biological targets and participate in various chemical reactions
Properties
CAS No. |
103797-10-0 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23g/mol |
IUPAC Name |
3-(2-acetamidophenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
GDZLBTKQQOHKGU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1CCC(=O)O |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















